

environmental fate of 4-Amino-2,6-dinitrotoluene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-2,6-dinitrotoluene

Cat. No.: B7725817

[Get Quote](#)

An In-depth Technical Guide to the Environmental Fate of **4-Amino-2,6-dinitrotoluene**

Introduction

4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT) is a significant environmental contaminant primarily known as a principal transformation product of the explosive 2,4,6-trinitrotoluene (TNT).^{[1][2]} Its presence in soil and groundwater is a direct consequence of the widespread contamination at military installations, munitions manufacturing plants, and training ranges where TNT was heavily used.^[2] Understanding the environmental fate of 4-A-2,6-DNT is critical for assessing the long-term risks associated with TNT-contaminated sites and for developing effective remediation strategies. This compound, along with its isomer 2-amino-4,6-dinitrotoluene (2-A-4,6-DNT), is formed relatively quickly through microbial reduction of TNT in the environment and can persist, posing its own set of toxicological challenges.^[2]

This guide provides a comprehensive technical overview of the physicochemical properties, degradation pathways, mobility, and toxicity of 4-A-2,6-DNT. It is designed for researchers, environmental scientists, and remediation professionals engaged in the study and management of nitroaromatic contaminants.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental transport and fate of a chemical are fundamentally governed by its physical and chemical properties. For 4-A-2,6-DNT, these properties dictate its partitioning between soil, water, and air, and its susceptibility to various degradation mechanisms.

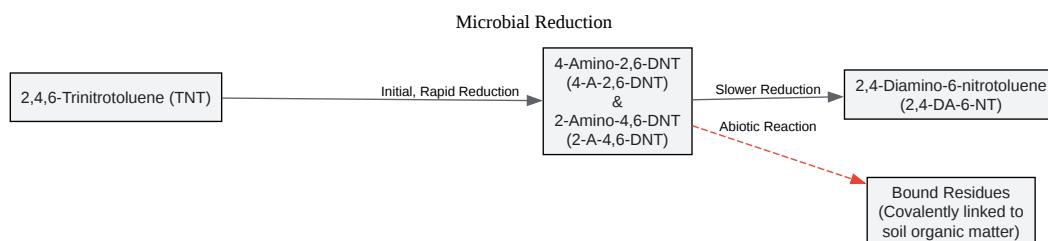
Property	Value	Implication for Environmental Fate
Chemical Formula	<chem>C7H7N3O4</chem>	-
CASRN	19406-51-0	Unique identifier for substance registration.
Molecular Weight	197.15 g/mol	Influences diffusion and volatility.
Water Solubility	119 mg/L (Estimated)	Moderate solubility suggests potential for leaching and transport in groundwater. [1]
Vapor Pressure	4.0×10^{-5} mmHg (Predicted)	Low volatility indicates it is unlikely to partition significantly into the atmosphere. [3]
Soil Adsorption Coefficient (Koc)	350 L/kg (Estimated)	Indicates moderate adsorption to soil, with behavior strongly dependent on soil organic content. [1]

The moderate water solubility and Koc value suggest a dual behavior for 4-A-2,6-DNT. In soils with low organic content, it has the potential to leach into groundwater or be carried in surface runoff.[\[1\]](#) Conversely, in organic-rich soils, adsorption becomes a dominant process, significantly limiting its mobility.[\[1\]](#)

Degradation and Transformation Pathways

The persistence of 4-A-2,6-DNT in the environment is a balance between its formation from TNT and its own degradation. Both biotic and abiotic processes contribute to its transformation.

Biotic Degradation (Biotransformation)


Microbial activity is the primary driver for both the formation and subsequent, albeit slow, degradation of 4-A-2,6-DNT.

Anaerobic and Aerobic Microbial Reduction: Under anaerobic conditions, which are common in subsurface soils and sediments, microorganisms readily reduce one of the nitro groups of TNT to an amino group, leading to the formation of 4-A-2,6-DNT and 2-A-4,6-DNT.^[4] This is a reductive pathway where TNT acts as an electron acceptor. Numerous bacterial species, including those from the genera *Pseudomonas*, *Desulfovibrio*, and *Clostridium*, are capable of this initial transformation.^{[5][6]}

The degradation can proceed further through the reduction of the second nitro group, forming 2,4-diamino-6-nitrotoluene (2,4-DA-6-NT).^[4] However, these subsequent reduction steps are generally slower, making the aminodinitrotoluenes rate-limiting intermediates that tend to persist in the environment.^{[2][7]}

Fungi, particularly white-rot fungi like *Phanerochaete chrysosporium*, also play a role in the degradation of TNT and its metabolites under ligninolytic conditions.^{[2][6]} These fungi can transform 4-A-2,6-DNT into other compounds, though complete mineralization (conversion to CO₂) is often limited.^[6]

Figure 1. Primary biotic transformation pathway of TNT to 4-A-2,6-DNT.

[Click to download full resolution via product page](#)

Caption: Figure 1. Primary biotic transformation pathway of TNT to 4-A-2,6-DNT.

Abiotic Fate Processes

While microbial activity is paramount, abiotic processes also contribute significantly to the ultimate fate of 4-A-2,6-DNT, primarily through its interaction with the soil matrix.

Sorption and Formation of Bound Residues: A critical process governing the long-term fate of 4-A-2,6-DNT is its covalent bonding to soil organic matter, particularly humic substances.^[1] This reaction transforms the molecule into a solvent non-extractable "bound residue." Once bonded, the potential for long-term release, and thus bioavailability and toxicity, is considered negligible.^[1] This binding mechanism is a key factor in the natural attenuation of 4-A-2,6-DNT at contaminated sites. The extent of this binding is directly related to the organic content of the soil.^[1]

Photolysis: Like its parent compound, 4-A-2,6-DNT can undergo photodegradation when exposed to sunlight, particularly in surface waters. Dinitrotoluenes have been shown to break down via photolysis, and this pathway is expected to contribute to the degradation of their amino-derivatives in sunlit environments.^[8] However, in soil environments, this process is limited to the immediate surface.

Environmental Mobility and Transport

The movement of 4-A-2,6-DNT is a tale of two competing processes: its moderate water solubility promoting transport and its tendency to adsorb to soil retarding it.

- **Leaching to Groundwater:** In sandy soils with low organic carbon content, the moderate water solubility and Koc of 4-A-2,6-DNT allow it to percolate through the soil profile with infiltrating water, potentially contaminating underlying aquifers.^{[1][5]}
- **Surface Water Runoff:** During rain events, 4-A-2,6-DNT present in surface soil can be transported via runoff into nearby streams, rivers, and lakes.^[1]
- **Retardation by Sorption:** In soils rich in organic matter, strong adsorption significantly reduces the mobility of 4-A-2,6-DNT.^[1] The formation of covalent bonds further immobilizes the compound, effectively sequestering it within the soil matrix.

Ecotoxicity Profile

While 4-A-2,6-DNT is a degradation product, it is not benign. It exhibits toxicity to a range of organisms, although it is generally considered less toxic than its parent compound, TNT.^[7]

- Aquatic Life: The compound is classified as toxic to aquatic life with long-lasting effects.[3]
- Wildlife and Mammals: Studies have established toxicity reference values for various species. It is known to be a hepatotoxin (damaging to the liver) and may induce methemoglobinemia, a condition affecting the oxygen-carrying capacity of blood.[3]

Organism/Endpoint	Toxicity Value	Reference
Mammals (NOAEL)	9.0 mg/kg/day	[2]
Birds (NOAEL)	0.3 mg/kg/day	[2]
Reptiles (NOAEL)	0.5 mg/kg/day	[2]

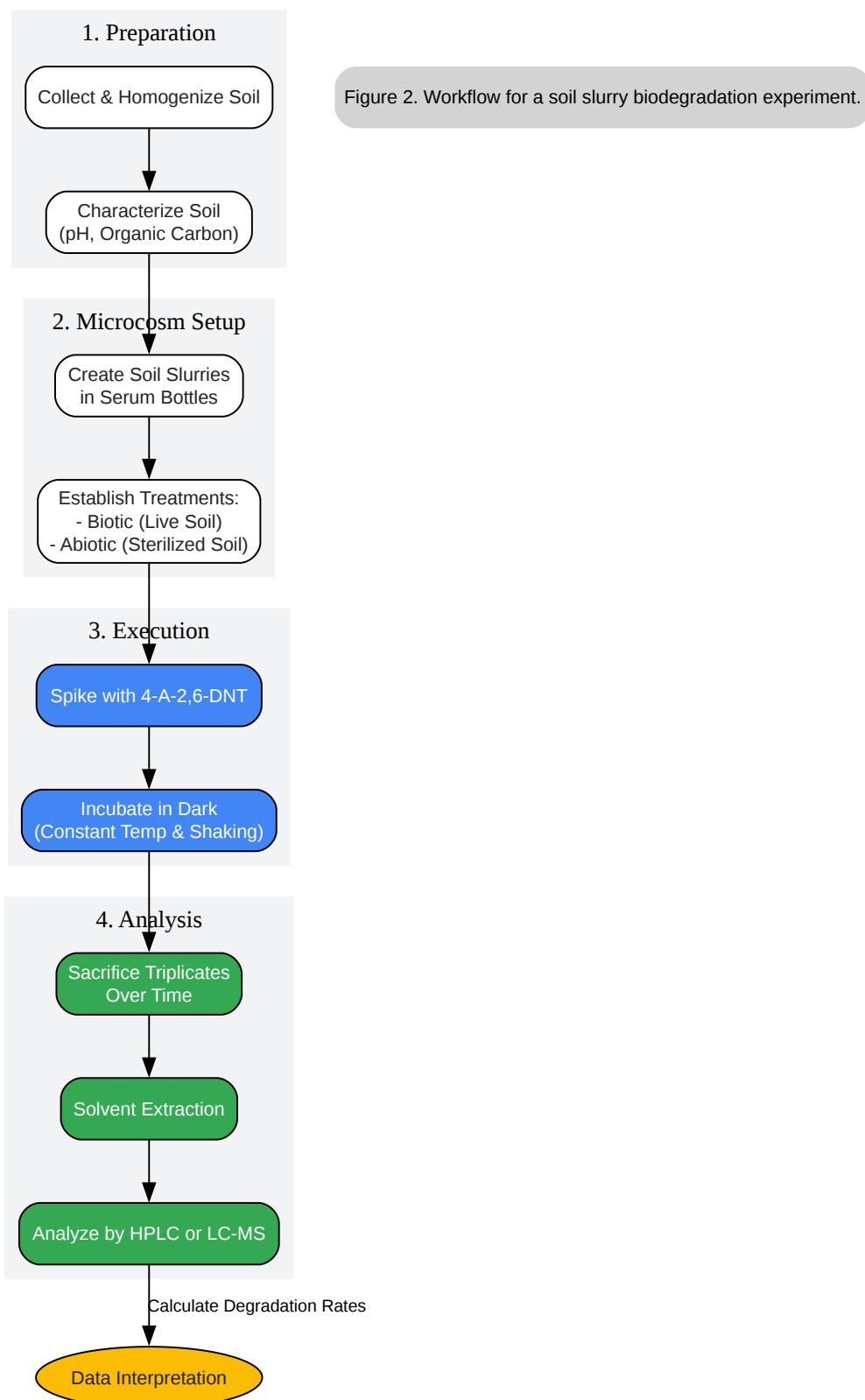
NOAEL: No Observed Adverse Effect Level

Experimental Protocol: Soil Slurry Biodegradation Assay

Evaluating the biodegradability of 4-A-2,6-DNT is a common requirement for site assessment and remediation planning. The following protocol outlines a standard laboratory procedure for a soil slurry microcosm study.

Objective: To determine the rate of biotic and abiotic degradation of 4-A-2,6-DNT in a site-specific soil.

Methodology:


- Soil Collection and Preparation:
 - Collect soil from the contaminated site of interest, ensuring representative samples are taken from relevant depths.
 - Homogenize the soil by sieving (<2 mm) to remove large debris and ensure uniformity.
 - Characterize the soil for key parameters: pH, organic carbon content, and texture.
- Microcosm Setup:

- Prepare serum bottles (e.g., 125 mL) for each treatment group.
- Biotic Treatment: Add a known mass of soil (e.g., 20 g) and a specific volume of sterile mineral salts medium (e.g., 50 mL) to create a slurry.
- Abiotic Control (Sterile): Prepare identical slurries but sterilize them (e.g., by autoclaving or gamma irradiation) to eliminate microbial activity. This allows for the quantification of non-biological degradation.
- Prepare triplicate bottles for each treatment and each time point.

- Spiking and Incubation:
 - Prepare a stock solution of 4-A-2,6-DNT in a suitable solvent (e.g., methanol).
 - Spike each bottle with the stock solution to achieve the desired initial concentration (e.g., 20 mg/L). Ensure the solvent volume is minimal (<0.1% of total liquid volume) to avoid toxicity.
 - Seal the bottles with Teflon-lined septa and aluminum crimps.
 - Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) on a shaker to maintain a homogenous slurry.
- Sampling and Analysis:
 - At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), sacrifice triplicate bottles from each treatment group.
 - Extract the entire content of each bottle using a suitable organic solvent (e.g., acetonitrile). Sonication or shaking can be used to improve extraction efficiency.
 - Centrifuge the samples to separate the soil from the solvent extract.
 - Filter the supernatant through a 0.22 µm filter.
 - Analyze the extract for the concentration of 4-A-2,6-DNT and potential metabolites using High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid

Chromatography-Mass Spectrometry (LC-MS).

- Data Interpretation:
 - Plot the concentration of 4-A-2,6-DNT versus time for both biotic and abiotic treatments.
 - Calculate the degradation rate constants. The difference in degradation rates between the biotic and abiotic treatments represents the microbial contribution to the removal of the compound.

Caption: Figure 2. Workflow for a soil slurry biodegradation experiment.

Conclusion

The environmental fate of **4-Amino-2,6-dinitrotoluene** is complex, characterized by its origin as a primary and persistent microbial reduction product of TNT. Its behavior is a dynamic interplay of microbial transformations, strong interactions with soil organic matter, and potential for transport in aqueous systems. While biotic processes can further reduce 4-A-2,6-DNT, the rates are often slow. A critical terminal fate for this compound is its irreversible binding to the soil matrix, which effectively sequesters it and reduces its environmental risk. A thorough understanding of these competing pathways is essential for accurately assessing the long-term impact of TNT contamination and for designing scientifically-grounded remediation approaches that account for the persistence and behavior of its key metabolites.

References

- U.S. Environmental Protection Agency. (2020). Provisional Peer Reviewed Toxicity Values for **4-Amino-2,6-dinitrotoluene** (CASRN 19406-51-0). U.S. Environmental Protection Agency. [\[Link\]](#)
- Johnson, M. S., et al. (2000). Wildlife Toxicity Assessment for 2-Amino-4,6-Dinitrotoluene and **4-Amino-2,6-Dinitrotoluene**.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for Dinitrotoluenes. Centers for Disease Control and Prevention. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). **4-Amino-2,6-dinitrotoluene**.
- Eisentraeger, A., et al. (2002). Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives. *Environmental Toxicology and Chemistry*, 21(5), 978-986. [\[Link\]](#)
- Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Dinitrotoluenes. Centers for Disease Control and Prevention. [\[Link\]](#)
- Zhang, C., et al. (2010). Degradation of 2,4,6-trinitrotoluene (TNT) by immobilized microorganism-biological filter.
- Ramos, J. L., et al. (2005). Biological Degradation of 2,4,6-Trinitrotoluene. *Microbiology and Molecular Biology Reviews*, 69(2), 347-362. [\[Link\]](#)
- U.S. Environmental Protection Agency. (2012). Technical Fact Sheet – Dinitrotoluene (DNT). U.S. Environmental Protection Agency. [\[Link\]](#)
- Spiker, J. C., et al. (1992). Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene. *Applied and Environmental Microbiology*, 58(9), 3021-3026. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. hpprtv.ornl.gov [hpprtv.ornl.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Amino-2,6-Dinitrotoluene | C7H7N3O4 | CID 29574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cortecvci.com [cortecvci.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Biological Degradation of 2,4,6-Trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- To cite this document: BenchChem. [environmental fate of 4-Amino-2,6-dinitrotoluene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7725817#environmental-fate-of-4-amino-2-6-dinitrotoluene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com